molecular formula C27H24IrN2O2-2 B2636852 Acetylacetonatobis(2-phenylpyridine)iridium CAS No. 337526-85-9

Acetylacetonatobis(2-phenylpyridine)iridium

Cat. No.: B2636852
CAS No.: 337526-85-9
M. Wt: 600.7 g/mol
InChI Key: IWZZBBJTIUYDPZ-DVACKJPTSA-N
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Description

Acetylacetonatobis(2-phenylpyridine)iridium is a coordination compound with the molecular formula C27H24IrN2O4. It is known for its application in organic light-emitting diodes (OLEDs) due to its high quantum yields and efficient phosphorescence. The compound consists of an iridium center coordinated to two 2-phenylpyridine ligands and one acetylacetonate ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetylacetonatobis(2-phenylpyridine)iridium typically involves the reaction of iridium trichloride hydrate with 2-phenylpyridine in the presence of a base, followed by the addition of acetylacetone. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Acetylacetonatobis(2-phenylpyridine)iridium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .

Mechanism of Action

The mechanism by which Acetylacetonatobis(2-phenylpyridine)iridium exerts its effects is primarily through its phosphorescent properties. The iridium center facilitates intersystem crossing, leading to efficient phosphorescence. The compound’s molecular targets include various organic molecules in OLEDs, where it acts as a dopant to enhance light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetylacetonatobis(2-phenylpyridine)iridium is unique due to its balanced hole and electron injection properties, leading to high external quantum efficiencies in OLEDs. Its molecular alignment also contributes to its superior performance compared to similar compounds .

Properties

CAS No.

337526-85-9

Molecular Formula

C27H24IrN2O2-2

Molecular Weight

600.7 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine

InChI

InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-;

InChI Key

IWZZBBJTIUYDPZ-DVACKJPTSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir]

SMILES

CC(=O)CC(=O)C(=O)O.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir]

Canonical SMILES

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir]

solubility

not available

Origin of Product

United States

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